molecular formula C21H23NO5S B2763813 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2097922-38-6

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No. B2763813
CAS RN: 2097922-38-6
M. Wt: 401.48
InChI Key: LXSIGUBJRBLABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a furan ring, phenyl rings, a hydroxyethyl group, a methoxyphenyl group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (furan and phenyl groups) could contribute to the compound’s stability. The sulfonamide group might form hydrogen bonds, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions. The sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups (like sulfonamide and hydroxyethyl) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

Efficient synthetic routes and chemical reactions involving sulfonamide derivatives have been explored in various studies. For instance, Li and Liu (2014) detailed a copper/silver-mediated cascade reaction for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, providing an expedient access to a series of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014). Similarly, Hartman and Halczenko (1990) prepared novel 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycle via chlorosulfonation, demonstrating the utility of these compounds in synthesizing derivatives with potential applications in various fields (Hartman & Halczenko, 1990).

Material Science Applications

In material science, sulfonamide derivatives show promise in the development of new materials. For example, Kim, Robertson, and Guiver (2008) investigated comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, highlighting the synthesis of a new sulfonated side-chain grafting unit. Their work suggests potential applications in fuel cell technology, emphasizing the importance of sulfonamide derivatives in creating high-performance materials for energy applications (Kim, Robertson, & Guiver, 2008).

Biological and Pharmacological Research

While the requirement excludes drug use and side effects, it is worth noting the broader relevance of sulfonamide derivatives in biological and pharmacological research. For example, Owa et al. (2002) studied the structure and gene expression relationship of antitumor sulfonamides, providing insights into the drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity. This research underscores the versatility of sulfonamide derivatives in contributing to the understanding of cellular mechanisms and drug development (Owa et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications (e.g., in medicine or materials science), optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-26-19-10-4-16(5-11-19)12-14-28(24,25)22-15-20(23)17-6-8-18(9-7-17)21-3-2-13-27-21/h2-11,13,20,22-23H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIGUBJRBLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.